molecular formula C11H8ClFN2 B2549528 2-Chloro-4-(4-fluorobenzyl)pyrimidine CAS No. 271258-54-9

2-Chloro-4-(4-fluorobenzyl)pyrimidine

Cat. No.: B2549528
CAS No.: 271258-54-9
M. Wt: 222.65
InChI Key: YENNICMWSFFCQH-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorobenzyl)pyrimidine is a chemical compound with the molecular formula C11H8ClFN2 and a molecular weight of 222.65 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 2-position and a 4-fluorobenzyl group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine typically involves the reaction of 4-fluorobenzyl chloride with 2-chloropyrimidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-4-(4-fluorobenzyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorobenzyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorobenzyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-4-(4-fluorobenzyl)pyrimidine can be compared with other similar compounds, such as:

These compounds share the pyrimidine core structure but differ in the nature and position of substituents, which can influence their chemical reactivity and biological activity. The unique combination of chloro and 4-fluorobenzyl groups in this compound imparts distinct properties that make it valuable for specific research applications.

Properties

IUPAC Name

2-chloro-4-[(4-fluorophenyl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-11-14-6-5-10(15-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENNICMWSFFCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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